
Tristrontium dicitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tristrontium dicitrate is a chemical compound with the molecular formula C₁₂H₁₀O₁₄Sr₃. It is composed of three strontium ions and two citrate ions. This compound is known for its applications in various fields, including medicine and materials science, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tristrontium dicitrate can be synthesized by mixing citric acid, strontium carbonate, and water in a specific ratio. The typical ratio used is 3.32 parts citric acid to 2.76 parts strontium carbonate to 1.07 parts water. The mixture is then placed in a reaction kettle at a temperature of 60 degrees Celsius and allowed to react for 240 minutes .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The mixture is often stirred continuously to ensure uniformity and prevent any localized overheating or incomplete reactions.
Chemical Reactions Analysis
Types of Reactions
Tristrontium dicitrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically in the presence of reducing agents.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce strontium oxide and carbon dioxide, while reduction reactions may yield strontium metal and citric acid derivatives .
Scientific Research Applications
Tristrontium dicitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other strontium-containing compounds.
Mechanism of Action
The mechanism of action of tristrontium dicitrate involves its interaction with biological molecules and cellular pathways. Strontium ions released from the compound can replace calcium ions in bone tissue, promoting bone formation and reducing bone resorption. This dual action makes it a promising candidate for treating bone-related disorders .
Comparison with Similar Compounds
Similar Compounds
Tristrontium silicate: Similar to tristrontium dicitrate, tristrontium silicate is used in bone repair materials and has comparable properties in promoting bone growth.
Strontium ranelate: Another compound used in the treatment of osteoporosis, known for its ability to promote bone formation and reduce bone resorption.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of citrate ions, which enhance its solubility and bioavailability. This makes it more effective in certain applications compared to other strontium-containing compounds .
Properties
CAS No. |
74078-98-1 |
|---|---|
Molecular Formula |
C12H10O14Sr3 |
Molecular Weight |
641.1 g/mol |
IUPAC Name |
tristrontium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Sr/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
QGAPCDHPGCYAKM-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2].[Sr+2].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


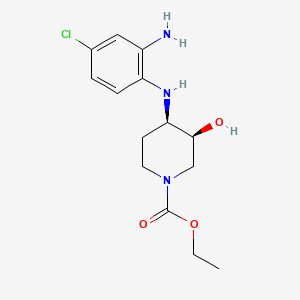
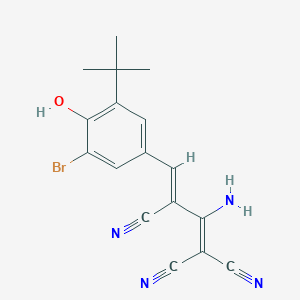
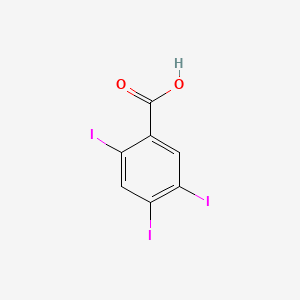
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)
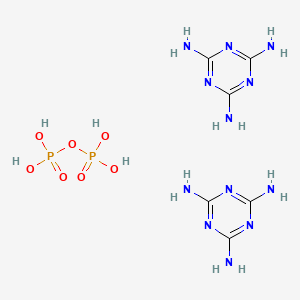
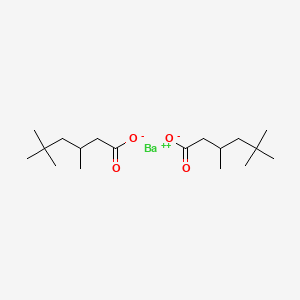


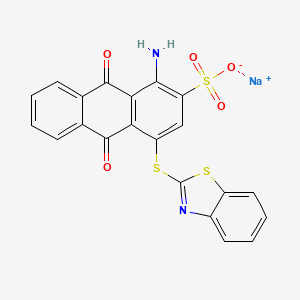
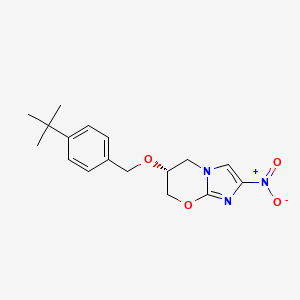
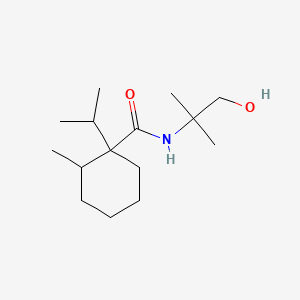
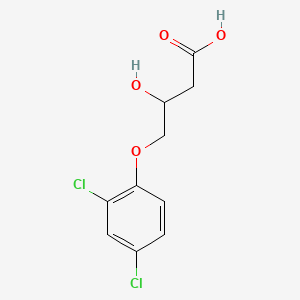
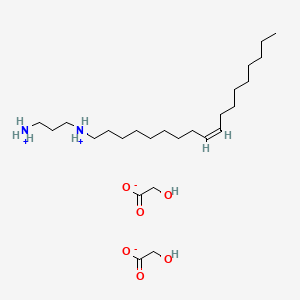
![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
